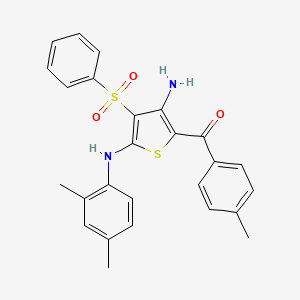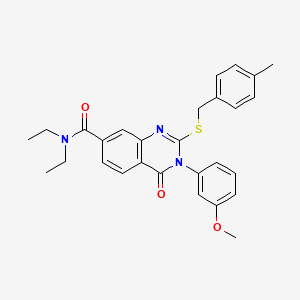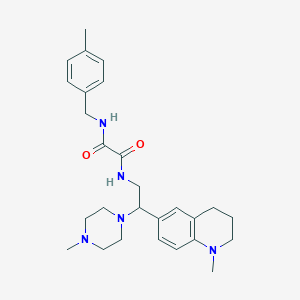![molecular formula C20H14Cl2N2O3 B2815123 2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2109107-86-8](/img/structure/B2815123.png)
2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Innovative Synthesis Approaches : Research has led to the development of new synthetic pathways for creating isoindoline derivatives and related compounds. For example, the activated Pictet-Spengler reaction facilitated the synthesis of 1,2-disubstituted tetrahydrobenz[g]isoquinoline-5,10-diones, presenting a novel class of quinones (Shinkevich et al., 2011). Similarly, advancements in crystallography have detailed the structure and intermolecular interactions of compounds like 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, expanding our understanding of their chemical behavior (Abdellaoui et al., 2019).
DFT and Molecular Structure Studies : Detailed computational studies, including DFT calculations, have been used to analyze the electronic structure and potential applications of various isoindoline-1,3-dione derivatives. These studies help predict properties relevant to pharmaceutical applications and material science, indicating the compounds' versatility (Andrade-Jorge et al., 2018).
Biological Applications
Pharmacological Potential : Certain isoindoline-1,3-dione derivatives have been evaluated for their biological activities, including as inhibitors of critical enzymes like AChE, which is relevant in Alzheimer’s disease research. The structural analyses of these compounds provide insights into their mode of action and potential therapeutic applications (Andrade-Jorge et al., 2018).
Antibacterial and Antitumor Properties : Some studies have focused on synthesizing and characterizing compounds for their antibacterial and antitumor activities. These findings underscore the potential of isoindoline derivatives in developing new therapeutic agents (Hashimoto et al., 2007).
Propriétés
IUPAC Name |
2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3/c1-27-17-9-12-8-11(18(22)23-16(12)10-15(17)21)6-7-24-19(25)13-4-2-3-5-14(13)20(24)26/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKUWZJWLOTNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1Cl)Cl)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2815041.png)


![(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B2815045.png)
![1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2815046.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide](/img/structure/B2815049.png)
![Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2815051.png)
![1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2815052.png)
![2-chloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2815053.png)

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2815057.png)
![(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2815058.png)
![4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide](/img/structure/B2815060.png)
